molecular formula C17H14N4O2 B7629431 N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide

N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide

货号 B7629431
分子量: 306.32 g/mol
InChI 键: PEGILLOTHMJPAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide, also known as PIM447, is a novel small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play an important role in cell survival, proliferation, and differentiation. PIM447 has shown promising results in preclinical studies as a potential anticancer agent.

作用机制

PIM kinases are overexpressed in many types of cancer and are associated with tumor progression and resistance to chemotherapy. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide inhibits PIM kinases by binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also inhibits angiogenesis and metastasis, which are important processes in tumor growth and spread. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

实验室实验的优点和局限性

N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PIM kinases, making it useful for studying the role of these kinases in cancer and other diseases. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has also been shown to enhance the efficacy of other anticancer agents, making it a useful tool for combination therapy studies. However, N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, PIM kinases have been shown to have non-redundant functions, which may limit the efficacy of N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide as a single agent in some cancers.

未来方向

There are several future directions for research on N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide. One area of interest is the identification of biomarkers that can predict response to N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide treatment. Another area of interest is the development of more potent and selective PIM kinase inhibitors. Combination therapy studies with N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide and other anticancer agents are also an important area of research. Finally, the role of PIM kinases in other diseases, such as inflammation and cardiovascular disease, is an area that warrants further investigation.

合成方法

The synthesis of N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide involves a multi-step process that starts with the reaction of 3-chloromethylpyridine with 2-amino-5-nitrobenzoxazole to yield 3-(2-amino-5-nitrobenzoxazol-6-yl)pyridine. This intermediate is then reacted with 2-cyanobenzaldehyde to form the imidazo[5,1-c][1,4]benzoxazine ring system. The final step involves the amidation of the carboxylic acid group with the appropriate amine to yield N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide.

科学研究应用

N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various cancer cell lines, including leukemia, lymphoma, and solid tumors such as prostate, breast, and lung cancer. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and targeted therapies.

属性

IUPAC Name

N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-17(19-9-12-4-3-7-18-8-12)16-14-10-23-15-6-2-1-5-13(15)21(14)11-20-16/h1-8,11H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGILLOTHMJPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CN2C3=CC=CC=C3O1)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。